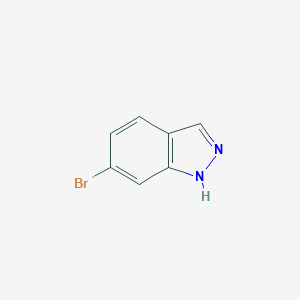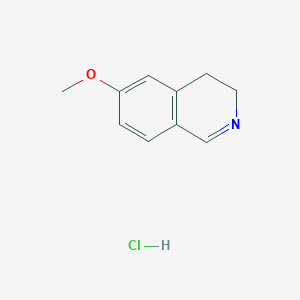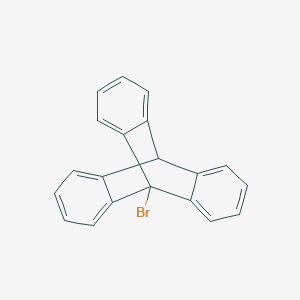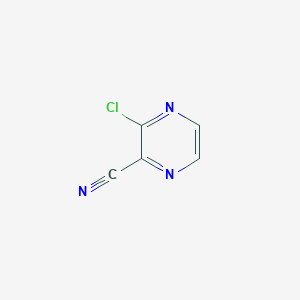
6-bromo-1H-indazole
Overview
Description
6-Bromo-1H-indazole is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . The capability of the synthesized compounds to hinder the viability of three human cancer cells lines were assessed . A mixture of methyl 6-bromo-1H-indazole-4-carboxylate and cyclopentylboronic acid in 1,2-dichloroethane was added sodium carbonate and purged with oxygen for 15 min, followed by addition of hot suspension of copper (ll) acetate and pyridine .Molecular Structure Analysis
The molecular formula of 6-Bromo-1H-indazole is C7H5BrN2 .Chemical Reactions Analysis
The work summarizes latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-1H-indazole include a density of 1.8±0.1 g/cm3, boiling point of 333.8±15.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, enthalpy of vaporization of 55.4±3.0 kJ/mol, flash point of 155.7±20.4 °C, and index of refraction of 1.728 .Scientific Research Applications
Anticancer Agent
A series of novel indazole derivatives has been synthesized and evaluated for anticancer activities . The synthesized compounds were found to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) .
Antiangiogenic Agent
The same series of compounds were also tested for their potential to inhibit the proangiogenic cytokines associated with tumor development . Some compounds showed potent antiangiogenic activity against TNFα, VEGF, IGF1, TGFb, and leptin inhibition .
Antioxidant
These compounds were screened for their antioxidant activities using 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide radical (SOR) scavenging activity . Some compounds showed significant OH radical scavenging activities, DPPH radical scavenging activity and SOR scavenging activity .
Biological Material
6-Bromo-1H-indazole is a biochemical reagent that can be used as a biological material for life science related research .
Organic Compound
In addition to being a biological material, 6-Bromo-1H-indazole can also be used as an organic compound in various chemical reactions .
Synthesis of Indazole Derivatives
6-Bromo-1H-indazole can be used in the synthesis of a variety of indazole derivatives . These derivatives have a wide range of applications in medicinal chemistry, including as antihypertensive, antidepressant, anti-inflammatory, and antibacterial agents .
Mechanism of Action
Target of Action
6-Bromo-1H-indazole has been found to have significant effects on various human cancer cell lines, including HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . It has been shown to inhibit the viability of these cells, suggesting that these cancer cells could be the primary targets of this compound .
Mode of Action
The compound interacts with its targets (cancer cells) by hindering their viability . Among the synthesized compounds, some showed higher inhibitory activity on the viability of HEP3BPN 11 (liver) when compared with the standard methotrexate . These compounds were further tested to evaluate their potential to inhibit the proangiogenic cytokines associated with tumor development .
Biochemical Pathways
The compound affects the biochemical pathways associated with tumor development. It has been found to be a potent antiangiogenic agent against TNFα, VEGF, and EGF . It also showed potent antiangiogenic activity against TNFα, VEGF, IGF1, TGFb, and leptin inhibition . These findings suggest that the compound affects the pathways associated with these cytokines, leading to its anticancer effects.
Result of Action
The result of the compound’s action is the inhibition of the viability of certain cancer cells and the inhibition of proangiogenic cytokines associated with tumor development . This leads to its anticancer, antiangiogenic, and antioxidant activities .
Safety and Hazards
Future Directions
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry .
properties
IUPAC Name |
6-bromo-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKDUJVLNZANRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591229 | |
| Record name | 6-Bromo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1H-indazole | |
CAS RN |
79762-54-2 | |
| Record name | 6-Bromo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of 6-bromo-1H-indazole on lactoperoxidase activity?
A: Research indicates that 6-bromo-1H-indazole acts as an inhibitor of bovine milk lactoperoxidase (LPO) []. While the exact mechanism of inhibition wasn't fully elucidated in the study, the researchers determined Ki values, indicating the potency of inhibition.
Q2: Could you elaborate on the significance of Ki values in this context?
A: The Ki value represents the inhibition constant, which is a measure of how effectively a molecule binds to an enzyme and inhibits its activity. Lower Ki values indicate stronger binding and more potent inhibition. In the study, 6-bromo-1H-indazole exhibited a specific Ki value, demonstrating its ability to inhibit LPO [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















